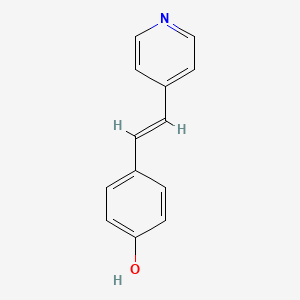

(E)-4-(4-Hydroxystyryl)pyridine

Description

Overview of Historical and Contemporary Research Trajectories for (E)-4-(4-Hydroxystyryl)pyridine

Research into this compound and its derivatives has evolved from fundamental synthesis and characterization to exploration of its diverse applications. Historically, the focus was on the synthesis of such compounds through various organic reactions like the Wittig reaction, Suzuki coupling, or Knoevenagel condensation. ontosight.aiirjet.net These methods allowed for the creation of a library of pyridine-based stilbenes for further study. nih.gov

Contemporary research has shifted towards harnessing the unique properties of this compound. Current investigations are exploring its potential as:

Pharmaceutical agents: Due to its structural similarity to known bioactive molecules, it is being studied for its potential as a ligand for various receptors. ontosight.ai Some studies have highlighted the cytotoxic activities of pyridine-based stilbenes against tumor cell lines. nih.gov

Biological probes: Its fluorescent properties make it a candidate for use in studying cellular processes. ontosight.ai

Material science components: Researchers are investigating its use in developing materials with specific optical or electrical properties. ontosight.ai This includes its application in nonlinear optical (NLO) materials. researchgate.net

Supramolecular chemistry: The compound's ability to form hydrogen bonds is being utilized in the design of complex, self-assembling molecular structures. nih.gov

Structural Relationship to Key Bioactive Stilbenoids

This compound is structurally analogous to resveratrol (B1683913), a well-known natural stilbenoid found in grapes and other plants. rsc.orggoogle.com Stilbenoids are a class of natural phenols characterized by a C6-C2-C6 backbone. genome.jp The key structural similarity lies in the presence of two aromatic rings connected by an ethylene (B1197577) bridge.

However, a crucial difference is the replacement of one of the phenyl rings of resveratrol with a pyridine (B92270) ring in this compound. This substitution of a carbon atom with a nitrogen atom significantly alters the electronic distribution and polarity of the molecule. acs.org This structural modification is a key area of research, as it can lead to compounds with altered biological activities and physicochemical properties compared to their parent stilbenoids. nih.govrsc.org For instance, some (E)-4-(substituted styryl)pyridines have shown inhibitory effects on vascular endothelial growth factor (VEGF) formation. rsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.23 g/mol | nih.gov |

| Molecular Formula | C13H11NO | nih.gov |

| IUPAC Name | 4-[(E)-2-pyridin-4-ylethenyl]phenol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Scope and Academic Relevance of Current Investigations on this compound

The academic relevance of this compound stems from its position at the intersection of organic synthesis, medicinal chemistry, and materials science. ontosight.ai Current research is actively exploring its potential in several key areas:

Drug Discovery: The development of novel anticancer agents is a significant focus, with studies investigating the structure-activity relationships of various pyridine-based stilbenes. nih.gov The potential for these compounds to act as aldose reductase inhibitors for type II diabetes applications is also being explored. rsc.org

Fluorescent Probes: The photophysical properties of this compound and its derivatives are being studied for their application as fluorescent probes for biological imaging, including the detection of specific biomolecules like cysteine. rsc.orgresearchgate.nettandfonline.com

Nonlinear Optics: The compound and its derivatives are being investigated for their third-order nonlinear optical properties, which are crucial for applications in optical communications and data storage. researchgate.netacs.org

Supramolecular Chemistry and Crystal Engineering: The ability of this compound to participate in hydrogen and halogen bonding is being exploited to construct novel supramolecular architectures with defined topologies. nih.govnih.gov

The synthesis of new derivatives and the investigation of their photophysical and biological properties remain active areas of research, promising to expand the applications of this versatile compound. mdpi.comsemanticscholar.org

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P c a 21 | nih.gov |

| a (Å) | 23.354 | nih.gov |

| b (Å) | 5.6449 | nih.gov |

| c (Å) | 7.7373 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90 | nih.gov |

| γ (°) | 90 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-pyridin-4-ylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSWYXAQUBELKN-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of E 4 4 Hydroxystyryl Pyridine and Its Analogues

Classical and Contemporary Approaches to (E)-4-(4-Hydroxystyryl)pyridine Synthesis

Traditional organic synthesis provides a robust foundation for constructing the this compound scaffold. These methods primarily involve the formation of the pyridine (B92270) ring and the subsequent or concurrent introduction of the styryl and hydroxyl functional groups.

Condensation Reactions for Pyridine Ring Formation

The formation of the pyridine ring is a fundamental step in the synthesis of many pyridine derivatives. General approaches often rely on condensation reactions of carbonyl compounds. baranlab.org These methods typically involve the reaction of aldehydes and ketones with a nitrogen source, such as ammonia (B1221849) or hydroxylamine, to construct the heterocyclic ring. baranlab.org While broadly applicable, the specific application of these methods for the direct synthesis of this compound is less commonly detailed in favor of methods that introduce the styryl moiety to a pre-formed pyridine ring.

One notable method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrically substituted pyridines. baranlab.org Modifications to this method can allow for the synthesis of asymmetric pyridines. baranlab.org

Strategic Incorporations of Styryl and Hydroxyl Moieties

More direct and common strategies for synthesizing this compound involve the formation of the styryl group by reacting a pre-existing pyridine derivative with a suitable precursor containing the 4-hydroxyphenyl group. Several powerful reactions in organic chemistry can be employed for this purpose, including the Wittig reaction and Suzuki coupling. ontosight.ai

A frequently utilized method is the condensation reaction between 4-hydroxybenzaldehyde (B117250) and a pyridine derivative. For instance, the condensation of 1,4-dimethyl pyridinium (B92312) iodide with 4-hydroxybenzaldehyde in the presence of a base like piperidine (B6355638) can yield a stilbazolium salt, a precursor to the target molecule. irjet.net

The hydroxyl group on the phenyl ring is a key functional group that contributes to the compound's properties. ontosight.aimdpi.com Its incorporation is often achieved by using starting materials that already contain this moiety, such as 4-hydroxybenzaldehyde or p-coumaric acid. irjet.netmdpi.com The presence of the hydroxyl group can influence the reactivity and solubility of the compound. ontosight.ai

Mechanistic Insights into Key Synthetic Steps (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation and is highly relevant to the synthesis of styryl derivatives. chemistrylearner.comwikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. chemistrylearner.comwikipedia.org The reaction is usually catalyzed by a weak base, such as an amine like pyridine or piperidine. chemistrylearner.comwikipedia.org

The mechanism proceeds through the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate ion. chemistrylearner.comscienceinfo.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. scienceinfo.com The resulting aldol-type adduct subsequently undergoes elimination of a water molecule to form the final α,β-unsaturated product. chemistrylearner.comnumberanalytics.com

A variation of this reaction, the Doebner modification, utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org In this modification, the condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Biocatalytic and Enzyme-Mediated Synthesis of this compound and Related Pyridines

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. uni-graz.at Enzymes offer high regio- and stereoselectivity under mild reaction conditions, making them attractive catalysts for the synthesis of complex molecules like this compound. rsc.orgucl.ac.uknih.gov

Transaminase-Mediated Aldol (B89426) Reactions for Hydroxystyryl Pyridine Scaffolds

A novel and significant development in the synthesis of hydroxystyryl pyridines is the use of transaminase enzymes. rsc.orgucl.ac.uk While transaminases are well-known for their role in amine synthesis, certain transaminases, such as the one from Chromobacterium violaceum (CvTAm), have been discovered to exhibit promiscuous aldolase (B8822740) activity. rsc.orgucl.ac.ukrsc.org This allows them to catalyze the carbon-carbon bond formation necessary for creating the hydroxystyryl pyridine scaffold. rsc.org

This transaminase-mediated aldol reaction involves the condensation of an aryl acetaldehyde (B116499) with a pyridine carboxaldehyde. rsc.org This discovery has opened up new biocatalytic routes to these valuable compounds. rsc.orgucl.ac.uk

Enzyme Cascade Strategies for Diversified Styryl Pyridine Production

One-pot, multi-step enzyme cascades have been successfully developed to produce a range of hydroxystyryl pyridines. rsc.orgucl.ac.uknih.gov These cascades can start from readily available amino acids, such as L-tyrosine, and utilize a series of enzymes to generate the final product. nih.govrsc.org For example, a cascade involving a tyrosinase, a tyrosine decarboxylase, and a transaminase can be used to produce hydroxylated styryl pyridines. rsc.org The modular nature of these cascades allows for the production of a diverse range of styryl pyridine derivatives by varying the starting materials and the enzymes used in the cascade. nih.gov

| Starting Amino Acid | Enzymes Used | Product | Isolated Yield |

| L-Tyrosine | CnTYR, EfTyrDC, CvTAm | Catechol styryl pyridine 8b | 35% |

| 2c | EfTyrDC, CvTAm | Product 8c | 36% |

| 2d | EfTyrDC, CvTAm | Product 8d | 29% |

Data sourced from a study on one-pot enzyme cascades for halogenated hydroxystyryl pyridines. nih.gov The table showcases the yields of different styryl pyridine products obtained from various starting materials using specific enzyme combinations.

Advanced Synthetic Routes for Substituted Pyridines and Stilbazolium Derivatives

The synthesis of functionalized pyridines and their quaternary ammonium (B1175870) salts, known as stilbazolium derivatives, is a cornerstone of medicinal and materials chemistry. These compounds are often constructed using advanced chemical strategies that offer efficiency, control, and access to a wide diversity of structures.

Synthesis via 4-Picoline Oxidation and Rearrangement

A classical yet effective route to C4-functionalized pyridines, which are precursors to this compound, begins with 4-picoline (4-methylpyridine). This multi-step pathway involves an initial N-oxidation followed by a rearrangement reaction.

The process commences with the oxidation of 4-picoline, typically using an oxidizing agent like hydrogen peroxide in an acidic medium such as glacial acetic acid. This reaction selectively oxidizes the pyridine ring nitrogen to afford 4-picoline-N-oxide. google.comabertay.ac.uk The N-oxide is then activated by treatment with acetic anhydride. This leads to a rearrangement reaction, known as the Boekelheide reaction, to produce 4-picolyl acetate (B1210297). google.com Subsequent hydrolysis of the acetate ester, often under basic conditions, yields 4-pyridinemethanol. The final step to obtain the crucial aldehyde intermediate, 4-pyridinecarboxaldehyde (B46228), involves the oxidation of 4-pyridinemethanol. google.com This aldehyde serves as a key building block for creating the styryl structure through condensation or olefination reactions.

Table 1: Multi-step Synthesis from 4-Picoline to 4-Pyridinecarboxaldehyde

| Step | Starting Material | Reagents | Product |

| 1 | 4-Picoline | H₂O₂, Glacial Acetic Acid | 4-Picoline-N-oxide |

| 2 | 4-Picoline-N-oxide | Acetic Anhydride | 4-Picolyl acetate |

| 3 | 4-Picolyl acetate | Base (e.g., NaOH) | 4-Pyridinemethanol |

| 4 | 4-Pyridinemethanol | Oxidizing Agent (e.g., PCC) | 4-Pyridinecarboxaldehyde |

Metathesis Reactions for Stilbazolium Salts

Metathesis, or ion-exchange, reactions are a powerful tool for modifying the properties of ionic compounds like stilbazolium salts. This strategy is particularly useful for tuning solubility, thermal stability, and optical properties by swapping the counter-anion of a pre-synthesized stilbazolium cation.

The synthesis typically involves preparing a stilbazolium salt with a simple anion, such as a halide or tosylate, and then exchanging it for a more complex anion. For example, dicationic stilbazolium salts with tosylate counterions have been successfully converted to their corresponding bistriflimide salts. This is achieved by reacting the tosylate salt with a lithium triflimide salt in a suitable solvent. researchgate.netresearchgate.net The reaction drives to completion often due to the precipitation of the new, less soluble salt or the formation of a soluble byproduct that can be easily removed. This approach has been employed to create a variety of stilbazolium derivatives, including the well-known non-linear optical material DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) and its analogues like DSTMS (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate). google.com

Table 2: Examples of Metathesis Reactions for Stilbazolium and Related Salts

| Starting Salt | Metathesis Reagent | Resulting Salt | Reference |

| Dicationic Stilbazolium Ditosylate | Lithium Triflimide | Dicationic Stilbazolium Bistriflimide | researchgate.net |

| 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium Iodide | Sodium 2,4,6-trimethylbenzenesulfonate | DSTMS | google.com |

| Pyrylium Tosylates | Lithium Triflimide | Pyrylium Triflimides | unlv.edu |

One-Pot Multi-Component Reactions for Pyridine Hybrids

One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex, poly-substituted pyridine rings in a single step. These reactions combine three or more starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final product, avoiding the need for isolation of intermediates.

Several MCR protocols have been developed for pyridine synthesis. A common approach involves the condensation of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an ammonium source or an alcohol. rsc.orgekb.eg For example, a mixture of a 1,3-dicarbonyl compound, an aldehyde, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) can lead to highly functionalized pyridines with four new bonds formed in a chemo- and regioselective manner. rsc.org Modifications of the classical Bohlmann-Rahtz pyridine synthesis have also been adapted into one-pot procedures. core.ac.uk To enhance the sustainability of these methods, microwave-assisted MCRs have been developed, which often result in excellent yields, high product purity, and significantly reduced reaction times compared to conventional heating methods. acs.orgmdpi.com

Table 3: Examples of One-Pot Multi-Component Reactions for Pyridine Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl, Aromatic Aldehyde, Malononitrile, Alcohol | NaOH | Substituted Pyridines | rsc.org |

| p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivatives, Ammonium Acetate | Microwave Irradiation | 3-Pyridine Derivatives | acs.org |

| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Microwave Irradiation | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | mdpi.com |

Stereoselective Synthesis of this compound

The biological and material properties of 4-(4-hydroxystyryl)pyridine are intrinsically linked to its geometry. The (E)-isomer, where the substituents on the double bond are on opposite sides, is often the desired stereoisomer. Therefore, synthetic methods that provide high stereoselectivity are of paramount importance.

A primary strategy for achieving high (E)-selectivity in the formation of the styryl double bond is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) ylide. For the synthesis of this compound, this would entail reacting 4-pyridinecarboxaldehyde with the ylide generated from diethyl (4-hydroxybenzyl)phosphonate. The HWE reaction is renowned for its strong preference for forming the thermodynamically more stable (E)-alkene.

Alternatively, biocatalytic methods offer an excellent route to stereopure compounds under mild conditions. Recent research has shown that transaminase enzymes can catalyze the aldol-type addition between aryl acetaldehydes and pyridine carboxaldehydes to produce hydroxystyryl pyridines. rsc.orgresearchgate.net For instance, a transaminase from Chromobacterium violaceum was found to facilitate this C-C bond formation, leading to the desired styryl pyridine structure with inherent stereocontrol dictated by the enzyme's active site. rsc.org This enzymatic approach represents a green and highly selective alternative to traditional chemical methods.

Another method for controlling stereochemistry involves the use of specific catalysts and reaction conditions. For example, in the synthesis of nitroalkenes, the choice of solvent and temperature in a piperidine-catalyzed reaction between an aldehyde and a nitroalkane can selectively yield either the (E)- or (Z)-isomer. researchgate.net While not a direct synthesis of the target compound, this principle of kinetic versus thermodynamic control by modulating reaction parameters can be applied to related condensation reactions.

Advanced Spectroscopic and Structural Characterization Techniques Applied to E 4 4 Hydroxystyryl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (E)-4-(4-Hydroxystyryl)pyridine in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the molecule's constitution and stereochemistry can be assembled.

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic protons on both the pyridine (B92270) and phenol (B47542) rings, as well as the vinylic protons of the ethylene (B1197577) bridge. The coupling constants (J) between adjacent protons provide valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for each carbon atom, including the quaternary carbons. The chemical shifts help to distinguish between the carbons of the two different aromatic rings and the olefinic carbons.

A representative table of ¹H and ¹³C NMR chemical shifts for this compound is provided below.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | ||

| H-2', H-6' | 8.58 (d) | 150.1 |

| H-3', H-5' | 7.37 (d) | 120.9 |

| C-4' | - | 143.8 |

| Phenol Ring | ||

| H-2, H-6 | 7.44 (d) | 127.7 |

| H-3, H-5 | 6.74 (d) | 115.5 |

| C-1 | - | 128.1 |

| C-4 | 9.54 (s, -OH) | 157.1 |

| Vinylic Bridge | ||

| H-α | 6.95 (d) | 123.5 |

| H-β | 7.25 (d) | 128.9 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and to determine the stereochemistry of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com This is instrumental in confirming the connectivity of the protons within the pyridine and phenol rings and along the vinylic bridge. For instance, a cross-peak between the signals of H-α and H-β would confirm their direct coupling. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close to each other in space, even if they are not directly bonded. rsc.org This is particularly crucial for establishing the (E)-stereochemistry of the double bond. A strong Nuclear Overhauser Effect (NOE) between the vinylic protons (H-α and H-β) and the absence of a significant NOE between the aromatic protons of the two rings confirms the trans configuration of the styryl moiety. researchgate.netrsc.org

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive confirmation of the molecular structure and insights into intermolecular interactions.

The crystallographic data reveals key geometric parameters, including bond lengths, bond angles, and torsion angles. The molecule is generally found to be nearly planar, with a small dihedral angle between the pyridine and phenol rings. nih.gov

This compound has been reported to crystallize in the orthorhombic crystal system with the space group Pca2₁ nih.gov.

Table 2: Selected Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | |

| a (Å) | 23.354 |

| b (Å) | 5.6449 |

| c (Å) | 7.7373 |

| Angles (°) | |

| α | 90 |

| β | 90 |

| γ | 90 |

| Volume (ų) | 1019.9 |

| Z | 4 |

The packing of this compound molecules in the crystal is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bonding involving the hydroxyl group of the phenol ring and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N hydrogen bond is a key feature that dictates the supramolecular assembly in the solid state. nih.gov

In addition to hydrogen bonding, other weaker interactions such as C-H···O and π-π stacking interactions between the aromatic rings of neighboring molecules further stabilize the crystal structure. nih.govepa.gov The analysis of these interactions is crucial for understanding the physical properties of the material.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the conformational aspects of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of a derivative, 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrene sulfonate (HSSS), the FTIR spectrum confirms the presence of key functional groups. irjet.net A notable absorption band is observed at 3442 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (-OH) group. irjet.net The vinyl C-H bending vibration is identified by the band at 3053 cm⁻¹. irjet.net Furthermore, a band at 836 cm⁻¹ is characteristic of the 1,4-substituted pyridinium (B92312) ring vibration. irjet.net For similar compounds, such as (E)-2,4-dichloro-5-(5-(4-hydroxystyryl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide, the -OH stretch is observed at 3345 cm⁻¹. mdpi.com The IR spectrum of 2-aminopyridinium p-toluenesulphonate has also been studied to understand its vibrational modes. researchgate.net The N-H stretching vibrations of a pyrrole (B145914) ring are typically seen in the 3400-3200 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For pyridine, well-defined vibrational modes are observed, including ring deformation (598 cm⁻¹), ring breathing (978 cm⁻¹ and 1021 cm⁻¹), and ring stretching (1205 cm⁻¹, 1468 cm⁻¹, and 1568/1574 cm⁻¹). researchgate.net In surface-enhanced Raman scattering (SERS) studies of pyridine on an iron electrode, a broad band around 240 cm⁻¹ is assigned to the Fe-N vibration, indicating the molecule's interaction with the surface. researchgate.net For platinum(II) diimine acetylide complexes containing a pyridine-pyrazole ligand, resonance Raman spectra show vibrations characteristic of the coordinated diimine ligand, such as the ν(C=N) band at 1616 cm⁻¹. stfc.ac.uk The presence of bands common to the free pyridine spectrum, particularly around 1000 cm⁻¹, helps to identify the pyridine nature of the lowest unoccupied molecular orbital (LUMO). stfc.ac.uk The analysis of Raman spectra of fullerene (C60) and its derivatives demonstrates how shifts in peak positions and changes in intensity can indicate subtle structural modifications. mdpi.com

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy techniques are crucial for understanding the electronic structure, energy levels, and photophysical behavior of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within a molecule. For a derivative of this compound, specifically 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrene sulfonate (HSSS), the optical absorption spectrum in methanol (B129727) displays two distinct absorption peaks. irjet.net A major peak at approximately 392 nm is attributed to the π-π* transition, while a minor peak at 255 nm corresponds to an n-π* transition. irjet.net The region from 500 to 1100 nm shows very low absorption, indicating transparency in this range, which is a desirable property for nonlinear optical applications. irjet.net Studies on related hydroxystyryl dyes show that an increase in the dielectric permittivity of the solvent can lead to a bathochromic (red) shift of the absorption band maxima associated with the π → π* electronic transition. researchgate.net The position of the hydroxyl group on the styryl moiety influences the absorption maxima; for instance, 4-(p-hydroxystyryl)pyridine shows maximum absorption at a longer wavelength (around 325 nm) compared to unsubstituted styrylpyridine, which is attributed to the electron-donating properties of the hydroxyl group. nasa.gov The UV-Vis spectrum of pyridine itself shows absorption maxima at 202 nm and 254 nm. sielc.com

The photophysical properties of this compound and its derivatives are of significant interest. These compounds can exist in equilibrium between protonated and deprotonated forms, which is influenced by the pH of the environment. researchgate.netrsc.org For instance, aqueous solutions of (E)-1-(4-chlorobenzyl)-4-(4-hydroxystyryl)pyridinium chloride are yellow at a pH below 7 and red at a pH above 7. rsc.orgresearchgate.net This change is associated with the transformation between a benzenoid structure in acidic conditions and a quinoid structure in basic conditions. researchgate.netrsc.org

A key photochemical process for this class of compounds is the reversible E-Z (trans-cis) photoisomerization. semanticscholar.orgresearchgate.net The trans isomer is generally more stable than the cis isomer. doi.org Upon photo-irradiation, the E-isomer can be converted to the Z-isomer, and this process can often be reversed thermally or by irradiation at a different wavelength. semanticscholar.orgnih.gov The efficiency of this photoisomerization can be influenced by substituents on the molecule. semanticscholar.org For example, a meta-positioned hydroxyl group in a similar quinazolinone derivative was found to inhibit the reversible thermal Z-E isomerization. semanticscholar.org The isomerization process is fundamental to the function of these molecules as photoswitches in various applications. semanticscholar.orgnih.gov The excited-state dynamics, including the competition between deprotonation and isomerization, have been studied using femtosecond time-resolved spectroscopy. researchgate.netacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular weight of this compound is 197.23 g/mol . nih.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for analyzing such compounds. researchgate.net

Studies on isomeric N-chloro(or bromo)benzyl-substituted (E)-hydroxy-stilbazole halides have shown that the fragmentation patterns in mass spectrometry can be used to deduce the position of the hydroxystyryl group in the pyridine ring. researchgate.net In related hydroxystyryl pyridine compounds, accurate mass spectrometry data has been used to confirm the products of enzymatic reactions, for instance, by identifying a mass corresponding to the addition of reactants and the loss of a water molecule. researchgate.netnih.gov The fragmentation pathways of polymer ions, such as poly(2-vinyl pyridine), have been categorized into charge-directed fragmentations, charge-remote rearrangements, and charge-remote fragmentations via radical intermediates. nih.gov The analysis of fragmentation patterns of related heterocyclic systems, such as phthalazine-1,4-dione derivatives, reveals characteristic losses of small molecules like nitrogen, carbon monoxide, and acetylene, providing structural clues. raco.cat

Computational and Theoretical Investigations of E 4 4 Hydroxystyryl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable in elucidating the fundamental characteristics of (E)-4-(4-hydroxystyryl)pyridine at the molecular level. These theoretical approaches allow for the prediction and understanding of various molecular properties that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP, are employed to determine its optimized molecular geometry, vibrational frequencies, and other electronic properties. scirp.orgresearchgate.net These calculations reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior and reactivity. aps.org The pyridine (B92270) ring, a heterocyclic aromatic compound, is a key component in many biologically active molecules and its electronic properties are of significant interest in medicinal chemistry and drug design. researchgate.net

HOMO-LUMO Energy Gap Analysis and Correlation with Experimental Spectroscopy

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and electronic transitions of a molecule. scirp.orgschrodinger.com For this compound, the HOMO-LUMO gap can be calculated using DFT and correlated with experimental spectroscopic data, such as UV-Vis absorption spectra. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable, which can be a desirable property for applications in optoelectronics. schrodinger.comnih.gov The energy of this gap can be influenced by the presence of both electron-donating (like the hydroxyphenyl group) and electron-accepting (like the pyridinium (B92312) group) moieties within the molecule. researchgate.netdiva-portal.orgacs.org

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's electronic excitability and chemical reactivity. A smaller gap often correlates with higher reactivity and potential for nonlinear optical activity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wuxiapptec.com This map provides a color-coded guide to the charge distribution, where red regions indicate negative potential (electron-rich areas) and blue regions indicate positive potential (electron-poor areas). wuxiapptec.com For this compound, the MEP map helps to identify the sites that are most likely to be involved in electrophilic and nucleophilic attacks, thus predicting its reactivity in chemical reactions. researchgate.netias.ac.in The nitrogen atom in the pyridine ring, for instance, is typically an electron-rich site, while the hydrogen of the hydroxyl group is an electron-poor site. ias.ac.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge transfer between different parts of a molecule. By analyzing the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs, it is possible to quantify the strength of these interactions. For this compound, NBO analysis can provide insights into the charge transfer characteristics that are fundamental to its properties, including its potential for nonlinear optical applications.

Non-Linear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)

This compound and its derivatives are of significant interest for their potential applications in nonlinear optics (NLO). diva-portal.orgacs.orgnih.gov Computational methods, particularly DFT, are used to predict the NLO properties of these molecules, such as the first hyperpolarizability (β). openreview.netnih.gov A high hyperpolarizability value is a key indicator of a material's potential for use in NLO devices. researchgate.net The presence of both an electron-donating group (the hydroxyphenyl moiety) and an electron-accepting group (the pyridine ring) connected by a π-conjugated bridge is a classic molecular design for enhancing NLO properties. researchgate.netdiva-portal.orgacs.org Theoretical calculations can explore how modifications to the molecular structure might further enhance these properties. nih.gov

| NLO Property | Description | Relevance to this compound |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Influences the linear optical properties of the molecule. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | A high β value is crucial for applications like second-harmonic generation (SHG). The push-pull nature of this compound suggests a significant β value. |

| Second Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response of a molecule. | Important for applications such as third-harmonic generation and optical switching. |

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation studies provide a dynamic perspective on the behavior of this compound. mdpi.comspringer.com These studies can simulate the molecule's behavior in different environments, such as in solution or in the solid state. Molecular dynamics simulations, for example, can reveal information about the conformational flexibility of the molecule and its interactions with surrounding solvent molecules. In the context of materials science, these simulations can help in understanding the packing of molecules in a crystal lattice and how intermolecular interactions, such as hydrogen bonding, influence the bulk properties of the material. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Studies on derivatives of this compound have revealed key binding modes and interactions with various enzymes. For instance, a series of (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives were docked into the active site of aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.com The docking results for these compounds, which share the core styryl-pyridine structure, showed that the phenolic hydroxyl group was crucial for binding, often interacting with the anion-binding site of the enzyme. mdpi.comresearchgate.net To assess selectivity, the binding behavior with the related enzyme aldehyde reductase (ALR1) was also calculated. mdpi.comresearchgate.net

In another study, quinazolinone derivatives featuring the (E)-2-(4-hydroxystyryl) moiety were evaluated as potential antileishmanial agents. nih.gov Molecular docking of a particularly active compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, into the active site of Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) was performed to rationalize its potent in vitro activity. nih.gov This demonstrates the utility of docking in structure-based drug design, where understanding ligand-target interactions can guide the synthesis of more effective therapeutic agents.

The following table summarizes representative molecular docking studies on compounds related to this compound.

Table 1: Molecular Docking of this compound Derivatives

| Ligand Class | Target Enzyme | Key Findings |

|---|---|---|

| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives | Aldose Reductase (ALR2/ALR1) | Phenolic hydroxyl group interacts with the anion-binding site; used to predict binding affinity and selectivity. mdpi.comresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand within the binding pocket and understanding the flexibility of both the ligand and the target protein.

MD simulations can reveal how the initial binding pose, predicted by docking, evolves. For enzyme-ligand complexes, simulations lasting hundreds of nanoseconds or even microseconds can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For example, in simulations of matrix metalloproteinase-13 (MMP-13) with various inhibitors, MD was used to analyze the stability of hydrogen bonds with threonine residues (T245, T247) and π-π stacking interactions with a phenylalanine residue (F252). mdpi.com Such analyses provide a more realistic and robust understanding of the binding event than docking alone.

In the context of peptides, MD simulations have been used to investigate conformational flexibility in solution. nih.gov By running simulations at different temperatures, researchers can observe changes in secondary structure and side-chain contacts, providing detailed insights into the peptide conformations that are essential for catalytic activity. nih.gov Although specific MD studies focusing solely on the conformational analysis of unbound this compound are not detailed in the searched literature, the principles are directly applicable. An MD simulation would reveal the flexibility of the styryl linker, the rotational freedom around the single bonds, and the preferred conformations of the molecule in different solvent environments, complementing the static picture from X-ray crystallography.

In Silico ADME Prediction and Pharmacokinetic Profiling of this compound Derivatives (excluding human data)

Before a compound can be considered for therapeutic use, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to estimate these pharmacokinetic parameters, allowing for the early identification of candidates with favorable drug-like properties and the filtering out of those with likely liabilities, such as poor absorption or high toxicity.

For various classes of styryl and pyridine derivatives, ADME properties have been computationally predicted. sciepub.comnih.gov These studies often calculate a range of molecular descriptors to assess druglikeness according to frameworks like Lipinski's Rule of Five. This rule suggests that poor permeation or absorption is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Further predictions can estimate parameters like intestinal absorption, Caco-2 cell permeability (a model for the gut wall), and interactions with metabolic enzymes. sciepub.comauctoresonline.org For example, a study on (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-one derivatives used the online preADMET program to predict ADME properties for 31 compounds, using blood-brain barrier penetration as a key selection criterion. sciepub.com Similarly, pyridine-4-carbohydrazide derivatives were evaluated for human intestinal absorption (HIA), with values ranging from 83% to 96%, indicating good predicted absorption. auctoresonline.org

The following table presents a typical set of ADME parameters that are predicted in silico for derivatives related to this compound.

Table 2: Representative In Silico ADME/Pharmacokinetic Parameters for Pyridine/Styryl Derivatives

| Parameter | Description | Typical Predicted Values/Observations |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | Generally designed to be < 500 Da to comply with Lipinski's rules. |

| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | Values are optimized for a balance between solubility and permeability. |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Generally ≤ 5. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Generally ≤ 10. |

| Caco-2 Permeability | Predicts absorption across the intestinal wall. | Values > 0.90 cm/s are considered high permeability. auctoresonline.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. Based on the single-crystal X-ray diffraction data, the Hirshfeld surface of a molecule is constructed, which provides a graphical representation of the molecule's immediate environment and its close contacts with neighboring molecules. mdpi.comresearchgate.net The crystal structure data for this compound is available, showing it crystallizes in the Pca21 space group. nih.gov

The surface is typically mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Red spots on the dnorm map highlight short intermolecular contacts, which are often indicative of hydrogen bonds, while blue regions represent longer contacts.

Exploration of Biological Activities and Underlying Molecular Mechanisms of E 4 4 Hydroxystyryl Pyridine and Its Derivatives

Anti-angiogenic Mechanisms in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process. The inhibition of VEGF-induced signaling is a primary strategy in developing anti-angiogenic therapies.

(E)-4-(4-Hydroxystyryl)pyridine derivatives have been investigated for their potential to inhibit angiogenesis. For instance, a 4-pyridylmethylthio derivative demonstrated potent anti-angiogenic activity by inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF. nih.gov This compound was found to inhibit the VEGF receptor 2 (VEGFR-2) tyrosine kinase with an IC50 value of 26 nM, suggesting it binds to the catalytic domain of the receptor. nih.gov

Other natural and synthetic compounds also exhibit anti-angiogenic properties through VEGF/VEGFR pathway inhibition. For example, Bevacizumab, a monoclonal antibody, functions by binding to circulating VEGF, thereby preventing its interaction with VEGFR. nih.gov Ramucirumab, another monoclonal antibody, directly targets the extracellular domain of VEGFR-2. nih.govamegroups.org Small molecule inhibitors of VEGFR-2 tyrosine kinase, such as sorafenib (B1663141) and sunitinib, have also been developed. amegroups.org

The anti-angiogenic effects of various compounds are often evaluated by their ability to inhibit the activation of downstream signaling molecules. For example, the inhibition of PLCγ1 phosphorylation is an indicator of the anti-angiogenic mechanism of action for certain compounds. mdpi.comfrontiersin.org

Table 1: Examples of Anti-angiogenic Agents and their Mechanisms

| Compound/Drug | Mechanism of Action | Target |

|---|---|---|

| 4-pyridylmethylthio derivative | Inhibition of VEGFR-2 tyrosine kinase | VEGFR-2 |

| Bevacizumab | Binds to circulating VEGF | VEGF |

| Ramucirumab | Targets the extracellular domain of VEGFR-2 | VEGFR-2 |

| Sorafenib | Small molecule inhibitor of VEGFR-2 tyrosine kinase | VEGFR-2 |

| Sunitinib | Small molecule inhibitor of VEGFR-2 tyrosine kinase | VEGFR-2 |

| DOPAL | Inhibition of VEGFR-2 activation, mediated via PLCγ1 | VEGFR-2, PLCγ1 |

| Indole pyruvic acid (IPy) | Inhibition of VEGFR-2 activation, mediated via PLCγ1 | VEGFR-2, PLCγ1 |

Aldose Reductase Inhibition and Related Biochemical Pathways

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.complos.org Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. nih.govopenmedicinalchemistryjournal.comaustinpublishinggroup.com Therefore, inhibiting aldose reductase is a key therapeutic strategy for managing these complications. nih.govopenmedicinalchemistryjournal.com

Derivatives of this compound have been explored as aldose reductase inhibitors. For instance, a series of hydroxypyridinone derivatives were designed and evaluated for their inhibitory activity against aldose reductase (ALR2). nih.gov Notably, one derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, exhibited a potent IC50 value of 0.789 μM and showed high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1). nih.gov

The polyol pathway involves the conversion of glucose to sorbitol by aldose reductase, with NADPH as a cofactor, followed by the oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase, which uses NAD+ as a cofactor. nih.govmdpi.comaustinpublishinggroup.com In hyperglycemic states, the increased flux of glucose through this pathway can lead to a depletion of NADPH and NAD+, contributing to oxidative stress. nih.govmdpi.com

Table 2: Aldose Reductase Inhibitory Activity of a Hydroxypyridinone Derivative

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index (ALR1/ALR2) |

|---|---|---|---|

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | ALR2 | 0.789 | 25.23 |

| Epalrestat (positive control) | ALR2 | Not specified | 17.37 |

Investigation of Antiproliferative Mechanisms in Cellular Models (excluding human cell lines)

The antiproliferative properties of this compound and its derivatives have been studied in various non-human cellular models, revealing their potential to inhibit cell growth through modulation of the cell cycle and induction of apoptosis.

Inhibition of Cell Proliferation and Cell Cycle Modulation

Research has shown that certain derivatives of this compound can effectively inhibit cell proliferation and cause cell cycle arrest. For example, a study on pterostilbene (B91288) derivatives, which share structural similarities, demonstrated that these compounds can induce G2/M cell cycle arrest. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins such as p21, cyclin B1, and cyclin A2. nih.gov The interaction of the 4'-hydroxystyryl moiety with DNA polymerase has been proposed as a mechanism for inhibiting cell cycle progression. researchgate.net

Induction of Apoptosis and Associated Signaling Pathways

In addition to cell cycle arrest, derivatives of this compound can induce apoptosis, or programmed cell death. This process is often mediated by an increase in reactive oxygen species (ROS) and the activation of caspases. For example, some pterostilbene derivatives have been shown to induce apoptosis by reducing the expression of anti-apoptotic proteins like Bcl-2 and survivin, while enhancing the cleavage of PARP and caspase-3. nih.gov Xanthocillin X, another related compound, exhibited cytotoxicity through ROS-mediated apoptosis, which involved a reduction in mitochondrial membrane potential and activation of caspase-3. mdpi.com

Target Identification and Mechanistic Elucidation

The molecular targets of these compounds are being actively investigated. One key target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Inhibition of EGFR signaling can block cell proliferation and survival pathways. researchgate.net Several 4-hydroxycinnamamide (B120813) derivatives have been found to be potent and specific inhibitors of EGFR tyrosine kinase activity. nih.gov

Another important target is tubulin. The inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis. rsc.orgresearchgate.net Combretastatin (B1194345) A-4 and its analogues are well-known tubulin polymerization inhibitors. rsc.org Novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines, inspired by combretastatin A-4, have shown significant tubulin polymerization inhibition and potent anticancer activities. rsc.org

Table 3: Antiproliferative Mechanisms of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Mechanism | Key Molecular Events |

|---|---|---|

| Pterostilbene derivatives | Cell Cycle Arrest (G2/M), Apoptosis | Modulation of p21, cyclin B1, cyclin A2; Reduced Bcl-2 and survivin; Cleavage of PARP and caspase-3 |

| Xanthocillin X | ROS-mediated Apoptosis | Reduced mitochondrial membrane potential; Caspase-3 activation |

| 4-Hydroxycinnamamide derivatives | EGFR Tyrosine Kinase Inhibition | Specific inhibition of EGFR tyrosine kinase activity |

| 2-Aryl-3-arylamino-imidazo-pyridines/pyrazines | Tubulin Polymerization Inhibition | Disruption of microtubule dynamics; Cell cycle arrest in G2/M phase |

Antimicrobial Efficacy

Derivatives of this compound have also demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.

Several studies have reported the synthesis of novel pyridine (B92270) derivatives with significant antimicrobial properties. For example, N-alkylated pyridine-based organic salts have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com Some of these compounds also exhibited antibiofilm activity. mdpi.com

Other research has focused on isonicotinic acid hydrazide derivatives, which have shown potent antimicrobial activity against a panel of bacteria and fungi, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. mdpi.com Additionally, 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have been shown to possess weak antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, 3-Dehydroxytubastrine, a compound isolated from a sub-Arctic ascidian, which is structurally related to (E)-1-(4-hydroxystyryl)guanidine, displayed antimicrobial activity against several bacteria, including Corynebacterium glutamicum, S. aureus, and methicillin-resistant S. aureus (MRSA). researchgate.net

Table 4: Antimicrobial Activity of Pyridine Derivatives

| Derivative Class | Tested Organisms | Observed Effect |

|---|---|---|

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Antibacterial and antibiofilm activity |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Potent antimicrobial activity |

| 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive and Gram-negative bacteria | Weak antimicrobial activity |

| 3-Dehydroxytubastrine | C. glutamicum, S. aureus, MRSA | Antimicrobial activity |

Activity against Bacterial Strains (e.g., E. coli)

This compound derivatives have demonstrated notable antibacterial activity against various bacterial strains, including the common Gram-negative bacterium Escherichia coli (E. coli). nih.govnih.gov Research has shown that the antibacterial efficacy of these pyridine derivatives is influenced by their specific structural features. nih.govresearchgate.net For instance, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been identified as potential antimicrobial agents. nih.gov The mechanism of action for some derivatives involves interaction with the bacterial lipopolysaccharide (LPS) layer, a key component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net

Studies on various pyridine derivatives have revealed a broad spectrum of activity. For example, some N-alkylated pyridine-based salts have shown inhibitory effects against both E. coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov Specifically, certain compounds exhibited significant percentage of inhibition at a concentration of 100 μg/mL. nih.gov Furthermore, quinazolone pyridiniums have emerged as a promising class of antibacterial agents, with some derivatives showing potent activity against E. coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) as low as 1 μg/mL. mdpi.com The introduction of a pyridinium (B92312) moiety has been shown to be beneficial for antibacterial potential. mdpi.com Similarly, furyl derivatives of pyridine have also demonstrated good antibacterial effects on E. coli, with MIC values comparable to the antibiotic norfloxacin. mdpi.com

It is important to note that while some pyridine derivatives show broad-spectrum activity, others exhibit more specific actions. For instance, certain 4-hydroxy-4-(pyridyl)alk-3-en-2-ones displayed weak antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov The diverse antibacterial profiles of these derivatives highlight the importance of structure-activity relationship studies in developing new and effective antibacterial agents. researchgate.net

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | Potential antimicrobial agents | nih.gov |

| N-alkylated pyridine-based salts | E. coli, S. aureus | Inhibitory effects at 100 μg/mL | nih.gov |

| Quinazolone pyridiniums | E. coli, P. aeruginosa | MICs as low as 1 μg/mL | mdpi.com |

| Furyl pyridine derivatives | E. coli | MIC values of 2 to 4 μg/mL | mdpi.com |

| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones | Gram-positive and Gram-negative bacteria | Weak antimicrobial activity | nih.gov |

Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, has necessitated the search for novel therapeutic agents. nih.gov Pyridine derivatives have shown promise in this area, with several studies demonstrating their antimycobacterial potential. nih.govfrontiersin.orgrsc.org

Specifically, certain pyridine analogues have been synthesized and evaluated for their in vitro activity against resistant M. tuberculosis strains. nih.gov Some of these compounds displayed encouraging antimycobacterial activity, with IC50 values as low as 1.5 µM against the H37Rv strain. nih.gov Furthermore, these compounds have shown significant activity against drug-resistant isolates at non-cytotoxic concentrations. nih.gov

Research into 2,4-disubstituted pyridine derivatives has revealed their effectiveness against intracellularly located M. tuberculosis and biofilm-forming tubercle bacilli. frontiersin.org This is particularly significant as the ability of mycobacteria to form biofilms contributes to their resistance to antibiotics. frontiersin.org The mechanism of resistance to some of these pyridine derivatives has been linked to the upregulation of the MmpS5-MmpL5 efflux pump. frontiersin.org

Additionally, novel "mutual" bioactive amides, which combine pyridine-4-carbohydrazide (a derivative of the anti-tuberculosis drug isoniazid) with other antimicrobial agents, have exhibited potent antimycobacterial activity. rsc.org Many of these derivatives demonstrated MICs as low as ≤0.25 μM, surpassing the activity of isoniazid, particularly against drug-susceptible and multidrug-resistant M. tuberculosis strains. rsc.org These compounds also showed a favorable safety profile with no significant hemolysis at 125 μM. rsc.org

| Derivative Class | Mycobacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyridine analogues | M. tuberculosis H37Rv | IC50 of 1.5 µM | nih.gov |

| 2,4-disubstituted pyridine derivatives | Intracellular and biofilm-forming M. tuberculosis | Significant bactericidal activity | frontiersin.org |

| "Mutual" bioactive amides of pyridine-4-carbohydrazide | Drug-susceptible and MDR M. tuberculosis | MICs ≤0.25 μM | rsc.org |

| Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (H37 RV strain) | MIC of 12.5 μg/mL for most active compounds | scirp.org |

Mechanistic Studies of Antimicrobial Action (e.g., DNA gyrase inhibition)

The antimicrobial activity of this compound and its derivatives is attributed to various molecular mechanisms, with DNA gyrase inhibition being a key target. researchgate.net DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for maintaining DNA topology, making it an attractive target for antibacterial drugs. rsc.org

Several studies have explored the potential of pyridine derivatives as DNA gyrase inhibitors. For instance, quinoline (B57606) acetohydrazide-hydrazone derivatives have been synthesized and evaluated for their ability to inhibit DNA gyrase A and DNA gyrase B. researchgate.net Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of the enzyme. researchgate.net

Furthermore, ethyl urea (B33335) inhibitors have been identified as dual-targeting agents, inhibiting both DNA gyrase (GyrB) and topoisomerase IV (ParE). rsc.org This dual-targeting ability is advantageous as it can potentially reduce the development of bacterial resistance. rsc.org The binding of these inhibitors to the ATP-binding sites of GyrB and ParE competitively inhibits the hydrolysis of ATP, a critical step in the function of these enzymes. rsc.org

The structural features of these compounds play a crucial role in their inhibitory activity. For example, modifications to the 5-position of triazolopyridine ethyl ureas have led to a significant improvement in their inhibitory activity against E. coli GyrB. rsc.org These mechanistic studies are vital for the rational design and optimization of more potent and broad-spectrum antibacterial agents.

Antioxidant Activities and Mechanisms of Action

This compound and its derivatives have demonstrated significant antioxidant properties. mdpi.com The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, which are highly reactive species that can cause cellular damage. mdpi.comnih.gov

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The SET mechanism involves the transfer of a single electron from the antioxidant to the radical. mdpi.com The presence of hydroxyl (-OH) groups on the phenolic ring is crucial for this activity, and there is often a correlation between the number of free hydroxyls and the antioxidant capacity. mdpi.com

Studies on various derivatives have shown that their antioxidant potential can be influenced by the number and position of hydroxyl groups. derpharmachemica.com For example, 2-styrylchromones with more phenolic hydroxyl groups exhibit higher antioxidant activity. derpharmachemica.com The antioxidant activity of these compounds can be evaluated using various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the superoxide (B77818) radical scavenging (NBT) method. nih.govderpharmachemica.com

The antioxidant properties of pyridine derivatives may also contribute to their other biological activities, such as their anti-inflammatory effects, as free radicals are involved in the inflammatory process. nih.gov

Antiviral Activities (e.g., HIV Integrase Inhibition)

Derivatives of this compound have shown potential as antiviral agents, particularly as inhibitors of HIV-1 integrase. nih.gov HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral genome into the host cell's DNA. nih.govgoogle.com

A significant number of HIV-1 integrase inhibitors incorporate a pyridine moiety in their structure, highlighting the importance of this chemical scaffold in designing effective antiviral drugs. nih.gov Several classes of pyridine-containing compounds have been synthesized and evaluated for their anti-HIV-1 activity. For instance, 7-(4-fluorobenzyl)-6,7-dihydro-8H-pyrrolo[3,4-g]quinolin-8-one derivatives have demonstrated potent integrase inhibition. nih.gov

The mechanism of action of these inhibitors involves blocking the strand transfer reaction catalyzed by the integrase enzyme. google.com This specific inhibition of HIV integrase leads to the suppression of viral replication in infected cells. google.com The development of these inhibitors represents a significant advancement in the treatment of AIDS and related diseases. google.com

Anti-inflammatory Effects

This compound and its derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving various enzymes and signaling molecules.

One of the proposed mechanisms for the anti-inflammatory action of pyridine-4-one derivatives is their iron-chelating ability. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.govnih.gov By chelating iron, these compounds can inhibit the activity of these pro-inflammatory enzymes. nih.gov

Furthermore, the anti-inflammatory effects of these derivatives may also be linked to their antioxidant properties, as reactive oxygen species are known to contribute to the inflammatory process. nih.gov Studies using models of inflammation, such as carrageenan-induced paw edema in rats, have demonstrated the significant anti-inflammatory activity of certain 3-hydroxy-pyridine-4-one derivatives. nih.govnih.gov The potency of these compounds can be influenced by substitutions on the pyridine ring. nih.gov

Neuroprotective and Anti-Prion Efficacy (pre-clinical)

Pre-clinical studies have suggested that this compound derivatives may possess neuroprotective and anti-prion properties. researchgate.netuzh.ch Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). researchgate.netnih.gov

The anti-prion activity of certain compounds is being investigated using techniques like the Protein Misfolding Cyclic Amplification (PMCA) technology, which allows for the in vitro replication of prions. nih.gov This method can be used to screen for chemical compounds that inhibit prion replication. nih.gov Some compounds have shown the ability to block the replication of prions from various species, including humans. nih.gov

The development of therapeutic agents for prion diseases is a significant challenge, and antibodies targeting the prion protein have been explored as a potential strategy. uzh.ch However, small molecule inhibitors like this compound derivatives offer an alternative approach. The neuroprotective effects of these compounds may be linked to their ability to inhibit the aggregation of pathological proteins, a common feature in many neurodegenerative diseases. researchgate.net While research in this area is still in the pre-clinical stage, it highlights a promising avenue for the development of new treatments for these devastating diseases. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of E 4 4 Hydroxystyryl Pyridine Derivatives

Impact of Substituent Modifications on Biological Activity

The introduction of different functional groups, or substituents, onto the core structure of (E)-4-(4-hydroxystyryl)pyridine can profoundly influence its biological activity. Research has shown that the type, position, and electronic properties of these substituents are critical determinants of the compound's efficacy.

Detailed research findings indicate that specific modifications can either enhance or diminish the desired biological effects. For instance, in studies on the antiproliferative activity of pyridine (B92270) derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance their effectiveness against various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups often leads to a decrease in antiproliferative activity. nih.gov

In a series of imidazo[4,5-b]pyridine derivatives, compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group showed potent and selective activity against colon carcinoma cells. mdpi.com Another study on pyridine dicarbonitrile derivatives found that compounds with tertiary alkyl amines at the C-6 position were generally more active than those with primary amines. mdpi.com Furthermore, substituting the C-4 position with meta-substituted halobenzenes was preferable to furan (B31954) or para-substituted analogues for anti-prion activity. mdpi.com

The table below summarizes the impact of various substituent modifications on the biological activity of pyridine-based compounds from different studies.

| Core Structure | Substituent/Modification | Position | Observed Impact on Biological Activity | Reference Cell Line/Target | Citation |

|---|---|---|---|---|---|

| Pyridine Derivative | -OMe, -OH, -NH2 groups | Various | Enhanced antiproliferative activity | Various cancerous cell lines | nih.gov |

| Pyridine Derivative | Halogen atoms or bulky groups | Various | Lower antiproliferative activity | Various cancerous cell lines | nih.gov |

| Imidazo[4,5-b]pyridine | Unsubstituted amidino group | - | Strong, selective activity (IC50 0.4 µM) | Colon Carcinoma (SW620) | mdpi.com |

| Imidazo[4,5-b]pyridine | 2-imidazolinyl amidino group | - | Strong, selective activity (IC50 0.7 µM) | Colon Carcinoma (SW620) | mdpi.com |

| Pyridine dicarbonitrile | Tertiary alkyl amines | C-6 | Generally more active than primary amines | PrPSc-infected mouse neuroblastoma (ScN2a) | mdpi.com |

| Pyridine dicarbonitrile | Meta-substituted halobenzenes | C-4 | Preferable to furan or para-substituted analogs | PrPSc-infected mouse neuroblastoma (ScN2a) | mdpi.com |

Role of the Styryl Moiety in Bioactivity and Pharmacophore Development

The styryl moiety, which consists of the ethenyl (-CH=CH-) bridge and the 4-hydroxyphenyl group, is a critical component for the biological activity of this compound. This structural feature is analogous to that found in resveratrol (B1683913), a natural compound known for a wide range of biological activities. mdpi.comrsc.orgnih.gov The hydroxyl (-OH) group on the phenol (B47542) ring is particularly important, often acting as a key hydrogen bond donor in interactions with biological targets. ontosight.ai

This moiety is a cornerstone in the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound derivatives, the pharmacophore typically includes:

A hydrogen bond donor feature from the phenolic hydroxyl group.

A hydrophobic region provided by the phenyl ring.

A specific spatial arrangement defined by the rigid ethenyl linker.

Studies combining ligand-based and structure-based pharmacophore modeling have been used to identify novel inhibitors for various protein targets. ijper.orgdergipark.org.tr The styryl pyridine structure is considered an interesting pharmacophore for developing inhibitors of aldose reductase for diabetes applications and for inhibiting vascular endothelial growth factor (VEGF) formation in cancer cells. rsc.org The planarity and rigidity of the styryl group help to properly orient the molecule within the binding site of a target protein or enzyme, thus contributing significantly to its binding affinity.

Influence of the Pyridine Core Modifications on Target Affinity and Selectivity

Modifications to the pyridine core are a key strategy for modulating the target affinity and selectivity of this compound derivatives. The nitrogen atom in the pyridine ring is a defining feature, influencing the molecule's electronic properties, solubility, and ability to form hydrogen bonds or ionic interactions. ontosight.airesearchgate.net

Furthermore, the synthesis of various fused heterocyclic systems based on the pyridine scaffold, such as pyrano[3,2-c]pyridine and pyrido[4,3-d]-pyrimidine, has been explored to develop potent and selective antitumor agents. nih.gov The position of the nitrogen atom within the heterocyclic system is a critical factor for biological activity. researchgate.net Strategic modifications of the pyridine ring, including the introduction of substituents or its incorporation into larger, rigid ring systems, can fine-tune the molecule's shape and electronic distribution to optimize interactions with a specific biological target, thereby enhancing affinity and selectivity. frontiersin.orgresearchgate.net

Correlation between Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

For pyridine derivatives and related heterocyclic compounds, QSAR models have been developed to predict their activity and guide the design of new, more potent analogues. nih.govdergipark.org.tr These models help to understand the essential structural requirements for binding to a biological receptor. nih.gov

Key molecular descriptors that are often correlated with the biological activity of this compound derivatives include:

Hydrophobicity (logP): This descriptor measures the water-oil partition coefficient of a compound and is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Studies on related compounds suggest that hydrophobicity plays a dominant role in their inhibitory activity. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity describe the electronic nature of the molecule. These are critical for electrostatic and covalent interactions with biological targets. dergipark.org.tr

Steric Descriptors: Parameters like molecular volume and molar refractivity quantify the size and shape of the molecule. An optimal steric fit is necessary for effective binding to a receptor's active site. nih.gov

The table below illustrates some common molecular descriptors and their general relevance in SAR studies.

| Molecular Descriptor | Property It Describes | General Influence on Biological Activity | Citation |

|---|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity | Affects membrane permeability, solubility, and binding to hydrophobic pockets. Often shows an optimal value for activity. | nih.gov |

| Molar Refractivity (MR) | Molecular volume and polarizability (Steric properties) | Indicates the required size for optimal fit within a binding site. | nih.govdergipark.org.tr |

| Dipole Moment | Polarity and charge distribution in the molecule | Influences polar interactions with the target receptor and affects solubility. | dergipark.org.tr |

| EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Relates to the molecule's ability to donate or accept electrons, which is important for chemical reactivity and forming charge-transfer complexes. | dergipark.org.tr |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms (O, N) | Predicts hydrogen bonding capacity and is often correlated with cell permeability and oral bioavailability. | - |